3-amino-N-(4-methoxyphenyl)benzamide
CAS No.: 115175-19-4
Cat. No.: VC20799545
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115175-19-4 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 3-amino-N-(4-methoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) |
| Standard InChI Key | LWJRUDWWISWNHG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
Introduction
Chemical Structure and Properties
3-Amino-N-(4-methoxyphenyl)benzamide is an aromatic compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol. The compound is identified by CAS number 115175-19-4 and can be represented by the IUPAC name 3-amino-N-(4-methoxyphenyl)benzamide. This molecule consists of a benzamide core structure with two key functional groups: an amino group (-NH₂) positioned at the meta position (3-position) of the benzamide ring and a methoxy group (-OCH₃) at the para position (4-position) of the anilide phenyl ring.
The compound's structure can be represented by several chemical identifiers:
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Standard InChI: InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)
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Standard InChIKey: LWJRUDWWISWNHG-UHFFFAOYSA-N
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SMILES notation: COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
The presence of both electron-donating groups (the amino and methoxy groups) contributes to the compound's unique electronic properties and reactivity profile. These functional groups enhance the compound's potential for hydrogen bonding and molecular recognition, which may contribute to its biological activities.
Table 1: Physical and Chemical Properties of 3-Amino-N-(4-Methoxyphenyl)Benzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 115175-19-4 |
| Physical Appearance | Solid* |
| Functional Groups | Amino (-NH₂), Methoxy (-OCH₃), Amide (-CONH-) |
| Hydrogen Bond Donors | 2 (NH₂, NH) |
| Hydrogen Bond Acceptors | 3 (NH₂, C=O, OCH₃) |
*Physical appearance is inferred based on similar benzamide compounds
Synthesis Methods
The synthesis of 3-amino-N-(4-methoxyphenyl)benzamide follows general benzamide preparation methods with specific adaptations to accommodate the functional groups present. The compound can be synthesized through several pathways, with the most common approach involving the reaction between 3-aminobenzoic acid derivatives and 4-methoxyaniline (p-anisidine).
Conventional Synthesis Approach
The conventional synthesis typically involves the reaction between 3-aminobenzoic acid and 4-methoxyaniline in the presence of coupling agents. This approach often utilizes one of the following pathways:
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Via Acid Chloride Formation: 3-Aminobenzoic acid is first converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-methoxyaniline to form the amide bond. This reaction generally occurs under basic conditions with triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.
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Direct Coupling Method: The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates direct amide bond formation between the carboxylic acid and amine without the need for acid chloride intermediates.
Based on synthetic procedures for similar benzamide compounds, the general reaction conditions typically involve:
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Temperature control (0-5°C during initial mixing, followed by room temperature reaction)
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Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
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Reaction times of 8-24 hours
Protective Group Strategy
When synthesizing 3-amino-N-(4-methoxyphenyl)benzamide, the amino group on the benzoic acid may require protection to prevent self-reactivity. Strategies may include:
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Using 3-nitrobenzoic acid as a starting material, which is then reduced to the amino derivative after amide formation
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Employing Boc or Fmoc protection for the amino group prior to coupling, followed by deprotection
These approaches are inferred from general synthetic procedures used for related benzamide compounds as documented in the synthetic chemistry literature .
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of 3-amino-N-(4-methoxyphenyl)benzamide. Based on spectral patterns of similar benzamide compounds, the following spectroscopic features would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely show:
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A singlet at approximately δ 3.7-3.8 ppm corresponding to the methoxy protons (-OCH₃)
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Complex aromatic signals between δ 6.5-7.8 ppm representing the protons on both aromatic rings
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A broad singlet around δ 5.0-5.5 ppm for the amino protons (-NH₂)
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A broad singlet at approximately δ 9.0-10.0 ppm for the amide proton (-CONH-)
The ¹³C NMR would be expected to show:
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A methoxy carbon signal around δ 55-56 ppm
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Aromatic carbon signals in the region of δ 113-140 ppm
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A carbonyl carbon signal at approximately δ 165-170 ppm
These predictions are based on NMR data from related benzamide compounds in the literature .
Mass Spectrometry
Mass spectrometric analysis would typically show a molecular ion peak [M]⁺ at m/z 242, corresponding to the molecular weight of the compound. Fragment ions would include those resulting from cleavage of the amide bond and loss of the methoxy group.
Biological Activities and Applications
While specific biological activity data for 3-amino-N-(4-methoxyphenyl)benzamide is limited in the provided search results, the compound belongs to the benzamide class, which has demonstrated various biological activities. Based on the structural features and related compounds, several potential activities can be inferred:
Structure-Activity Relationships
The biological activity of 3-amino-N-(4-methoxyphenyl)benzamide may be influenced by:
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The Amino Group: The 3-amino substituent can serve as both a hydrogen bond donor and acceptor, enhancing interactions with biological targets.
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The Methoxy Group: This electron-donating group may influence the electronic distribution within the molecule, affecting its binding affinity for receptors or enzymes.
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The Amide Bond: This functional group is crucial for many protein-ligand interactions and may contribute to the compound's potential biological activity.
Table 2: Comparison of 3-Amino-N-(4-Methoxyphenyl)Benzamide with Related Compounds
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 3-Amino-N-(4-phenoxyphenyl)benzamide | Contains phenoxy group instead of methoxy | May exhibit enhanced lipophilicity and different binding properties |
| 4-Methoxybenzamide | Lacks the 3-amino group; simplified structure | Reduced hydrogen bonding capacity; potentially different biological target specificity |
| N-(4-Methoxyphenyl)-4-nitrobenzamide | Contains nitro group at 4-position instead of amino at 3-position | Different electronic properties; potentially more active as an electron-withdrawing agent |
Analytical Methods for Detection and Quantification
The identification and quantification of 3-amino-N-(4-methoxyphenyl)benzamide in research contexts typically employs several analytical techniques:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be the method of choice for analyzing this compound, typically using:
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Reverse-phase C18 columns
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Mobile phases consisting of acetonitrile/water mixtures
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UV detection at wavelengths corresponding to the compound's absorption maxima (likely in the 250-280 nm range)
Spectroscopic Methods
UV-Visible spectroscopy can be used for quantitative analysis, with the compound expected to show characteristic absorption bands due to its aromatic structure and conjugated systems.
Infrared (IR) spectroscopy would reveal characteristic peaks for:
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N-H stretching (3300-3500 cm⁻¹)
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C=O stretching (1630-1680 cm⁻¹)
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C-O-C stretching of the methoxy group (1050-1250 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
Research Applications and Future Perspectives
Current Research Trends
3-Amino-N-(4-methoxyphenyl)benzamide represents an important structural scaffold in medicinal chemistry research. Current applications may include:
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Drug Discovery Platforms: As a building block or lead compound for developing new therapeutic agents
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Structure-Activity Relationship Studies: For understanding how specific functional groups influence biological activity
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Synthetic Methodology Development: As a test substrate for developing new synthetic routes and reaction conditions
Future Research Directions
Future research involving 3-amino-N-(4-methoxyphenyl)benzamide may focus on:
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Targeted Drug Delivery Systems: Utilizing the compound's functional groups for conjugation to targeting moieties
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Combinatorial Chemistry Approaches: Incorporating the scaffold into diversity-oriented synthesis for library generation
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Computational Studies: Modeling the compound's interactions with biological targets to predict and optimize activity
Challenges and Limitations
Research involving 3-amino-N-(4-methoxyphenyl)benzamide faces several challenges:
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Synthesis Optimization: Improving yield and purity, especially when scaling up production
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Solubility Issues: Addressing potential solubility limitations in physiological media
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Selectivity Enhancement: Developing derivatives with improved target selectivity and reduced off-target effects
Comparison with Structurally Related Compounds
3-Amino-N-(4-methoxyphenyl)benzamide shares structural similarities with several compounds, but differs in key aspects that may influence its properties and applications:
Comparison with 3-Amino-N-(4-phenoxyphenyl)benzamide
3-Amino-N-(4-phenoxyphenyl)benzamide differs by having a phenoxy group instead of a methoxy group. This structural difference leads to:
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Increased molecular weight (304.35 g/mol vs. 242.27 g/mol)
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Enhanced lipophilicity due to the additional phenyl ring
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Potentially different receptor binding properties
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Different pharmacokinetic profile due to altered physicochemical properties
Comparison with Simple Benzamides
Compared to simpler benzamides like 4-methoxybenzamide or 4-chlorobenzamide , 3-amino-N-(4-methoxyphenyl)benzamide features:
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Additional functional groups that increase complexity
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Enhanced potential for hydrogen bonding interactions
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More versatile reactivity profile
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Greater potential for structural modification
Table 3: Physicochemical Properties Comparison
| Property | 3-Amino-N-(4-methoxyphenyl)benzamide | 3-Amino-N-(4-phenoxyphenyl)benzamide | 4-Methoxybenzamide |
|---|---|---|---|
| Molecular Weight | 242.27 g/mol | 304.35 g/mol | 151.16 g/mol |
| Functional Groups | Amino, methoxy, amide | Amino, phenoxy, amide | Methoxy, amide |
| Predicted LogP* | Moderate | Higher | Lower |
| H-Bond Donors | 2 | 2 | 1 |
| H-Bond Acceptors | 3 | 3 | 2 |
*LogP values are predicted based on structural features
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume